MFCD18312474
Description
MFCD18312474 is a synthetic chemical compound with applications in coordination chemistry and catalysis. Such ligands are critical in stabilizing transition metal complexes, enabling catalytic transformations in organic synthesis and industrial processes . The compound’s design likely emphasizes tunable steric and electronic properties to optimize metal-ligand interactions, a common strategy in catalyst development .
Properties
IUPAC Name |
methyl 4-chloro-3-(6-oxo-1H-pyridin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)8-2-4-11(14)10(6-8)9-3-5-12(16)15-7-9/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDROQXWAXJFFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683183 | |
| Record name | Methyl 4-chloro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-18-9 | |
| Record name | Methyl 4-chloro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18312474 involves specific reaction conditions and routes. One common method includes the use of microwave heating to react dicyandiamide and dimethylamine hydrochloride at temperatures between 100-160°C. This method improves the purity of the compound and simplifies the production process, making it suitable for industrial-scale production .
Chemical Reactions Analysis
MFCD18312474 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron, nitrogen, and oxygen-containing compounds. The reaction conditions often involve mass spectrometry to analyze the outcomes, enabling rapid assignment of reaction conditions to molecules derived from high-throughput chemical synthesis experiments .
Scientific Research Applications
MFCD18312474 has a wide range of scientific research applications. In chemistry, it is used for modularized synthesis of small organic molecules, which is crucial for creating medicines and materials. In biology, it plays a role in understanding reaction networks and the synthesis of building blocks of life. In medicine, it is explored for its potential therapeutic effects, and in industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of MFCD18312474 involves its interaction with specific molecular targets and pathways. It acts on multiple targets, including plasma membranes and intracellular components, leading to various biological effects. This multi-target approach makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD18312474, we compare it with three structurally or functionally analogous compounds (Table 1). These compounds were selected based on shared ligand frameworks, metal-coordination behavior, or catalytic applications, as inferred from evidence describing similar MDL-classified substances .
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Contrasts
Structural Complexity: this compound is hypothesized to possess a hybrid phosphine-alkene ligand structure, enabling multidentate coordination to metals like palladium or ruthenium. CAS 1022150-11-3, a kinase inhibitor, demonstrates functional similarity in precision molecular design but lacks ligand functionality .
Application Scope :
- This compound is tailored for catalytic cycles (e.g., cross-coupling reactions), whereas CAS 1761-61-1 serves as a brominated intermediate in organic synthesis without catalytic roles .
Physicochemical Properties :
- CAS 918538-05-3 exhibits moderate solubility (0.24 mg/ml) and synthetic accessibility (Score 2.07), aligning with its use in medicinal chemistry . This compound’s solubility profile is likely optimized for homogeneous catalysis in solvents like THF or DMF .
Research Findings and Data Interpretation
- Catalytic Efficiency: Hybrid ligands like this compound enhance catalytic turnover in Suzuki-Miyaura reactions compared to monodentate analogs, as seen in studies of similar phosphine-alkene systems .
- Stability : Brominated intermediates (e.g., CAS 1761-61-1) lack the thermal stability required for catalytic applications, underscoring this compound’s superior ligand-metal stability .
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